molecular formula C28H29N5O3 B11182359 2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11182359
M. Wt: 483.6 g/mol
InChI Key: FEZCBWOHPICFDW-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring, a phenoxyphenyl group, and a tetrahydropyrimidine core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-6-oxo-N-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C28H29N5O3/c34-26-19-25(27(35)29-22-11-13-24(14-12-22)36-23-9-5-2-6-10-23)30-28(31-26)33-17-15-32(16-18-33)20-21-7-3-1-4-8-21/h1-14,25H,15-20H2,(H,29,35)(H,30,31,34)

InChI Key

FEZCBWOHPICFDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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